molecular formula C8H15ClO3 B14562150 Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester CAS No. 62123-63-1

Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester

Cat. No.: B14562150
CAS No.: 62123-63-1
M. Wt: 194.65 g/mol
InChI Key: NPVVGUAIAQTTCR-UHFFFAOYSA-N
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Description

Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is a derivative of hexanoic acid, where the hydrogen atom at the 6th position is replaced by a chlorine atom, and the hydroxyl group is attached to the 2nd position. The ethyl ester group is attached to the carboxyl group of hexanoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester typically involves the esterification of hexanoic acid derivatives. One common method is the nucleophilic acyl substitution of an acid chloride with an alcohol. In this case, hexanoic acid, 6-chloro-2-hydroxy- can be reacted with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the concentration of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Hexanoic acid and ethanol.

    Reduction: 6-chloro-2-hydroxyhexanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

Hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, ethyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysis . The chlorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles, altering the compound’s chemical properties.

Comparison with Similar Compounds

Properties

CAS No.

62123-63-1

Molecular Formula

C8H15ClO3

Molecular Weight

194.65 g/mol

IUPAC Name

ethyl 6-chloro-2-hydroxyhexanoate

InChI

InChI=1S/C8H15ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h7,10H,2-6H2,1H3

InChI Key

NPVVGUAIAQTTCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCl)O

Origin of Product

United States

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